

commercial availability of 6-bromo-2,3-dichloroquinoxaline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Bromo-2,3-dichloroquinoxaline**

Cat. No.: **B020724**

[Get Quote](#)

An In-Depth Technical Guide to **6-bromo-2,3-dichloroquinoxaline** for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **6-bromo-2,3-dichloroquinoxaline**, a key heterocyclic intermediate in synthetic organic chemistry and drug discovery. The document details its physicochemical properties, commercial availability, and critical considerations for procurement. Furthermore, it offers insights into a representative synthetic pathway, standard analytical quality control procedures, and essential safety and handling protocols based on current regulatory data. The guide concludes by exploring the compound's applications as a versatile building block for developing novel therapeutic agents and functional materials, serving as an essential resource for scientists and professionals in the field.

Introduction: The Strategic Importance of 6-bromo-2,3-dichloroquinoxaline

6-bromo-2,3-dichloroquinoxaline (CAS No. 108229-82-9) is a halogenated quinoxaline derivative that has emerged as a strategically important scaffold in medicinal chemistry.^[1] The quinoxaline core is a "privileged structure," frequently found in compounds with a wide array of biological activities, including antibacterial, anticancer, and antiviral properties.^{[1][2]} The specific substitution pattern of this molecule—two reactive chlorine atoms at the 2 and 3

positions and a bromine atom on the benzene ring—offers synthetic chemists a versatile platform for sequential and site-selective modifications.

The chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups (e.g., amines, thiols, alcohols). The bromo-substituent provides an additional, orthogonal handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures. This trifunctional nature makes **6-bromo-2,3-dichloroquinoxaline** an invaluable starting material for creating libraries of novel compounds for high-throughput screening and lead optimization in drug development programs.

Caption: Chemical Structure of **6-bromo-2,3-dichloroquinoxaline**.

Physicochemical Properties and Specifications

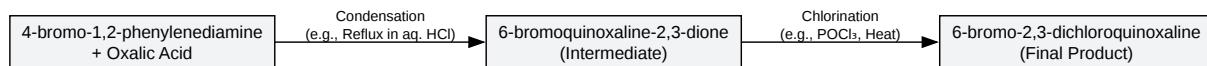
Understanding the fundamental properties of a chemical is paramount for its effective use in research and development. The key physicochemical data for **6-bromo-2,3-dichloroquinoxaline** are summarized below. These specifications are typical and may vary slightly between suppliers.

Property	Value	Reference
CAS Number	108229-82-9	[3] [4]
Molecular Formula	C ₈ H ₃ BrCl ₂ N ₂	[4] [5]
Molecular Weight	277.93 g/mol	[4] [5]
Appearance	Typically an off-white to light yellow or beige solid/powder	
Melting Point	96-98 °C	[6]
Solubility	Soluble in organic solvents like DMSO, DMF, and chlorinated solvents.	
SMILES	C1=CC(=C2C(=C1)N=C(C(=N2)Cl)Cl)Br	
InChIKey	Not readily available in search results.	

Commercial Availability and Strategic Procurement

6-bromo-2,3-dichloroquinoxaline is readily available from a variety of chemical suppliers, catering to both small-scale research needs and larger, semi-bulk requirements. It is typically offered at purities of 97% or higher, which is suitable for most synthetic applications. When procuring this reagent, researchers should consider not only the price but also the supplier's quality control documentation (e.g., Certificate of Analysis with NMR and HPLC data), available pack sizes, and lead times.

Supplier	Typical Purity	Common Pack Sizes	Notes
AbacipharmTech	≥97%	250mg, 1g	Provides pricing for small research quantities. [3]
Aladdin	≥97%	50mg, 250mg	Offers small-scale quantities for initial studies. [7]
ChemicalBook	Varies	Varies	A directory platform listing numerous suppliers, primarily from China and India. [4] [8]
BLD Pharm	≥97%	Inquire	Lists the product and CAS number. [9]
Matrix Scientific	≥97%	Inquire	Lists related quinoxaline structures, suggesting a portfolio in this area. [10]


For larger-scale development projects, it is advisable to contact suppliers directly to inquire about bulk pricing, lot-to-lot consistency, and the possibility of custom specifications.

Synthesis and Manufacturing Overview

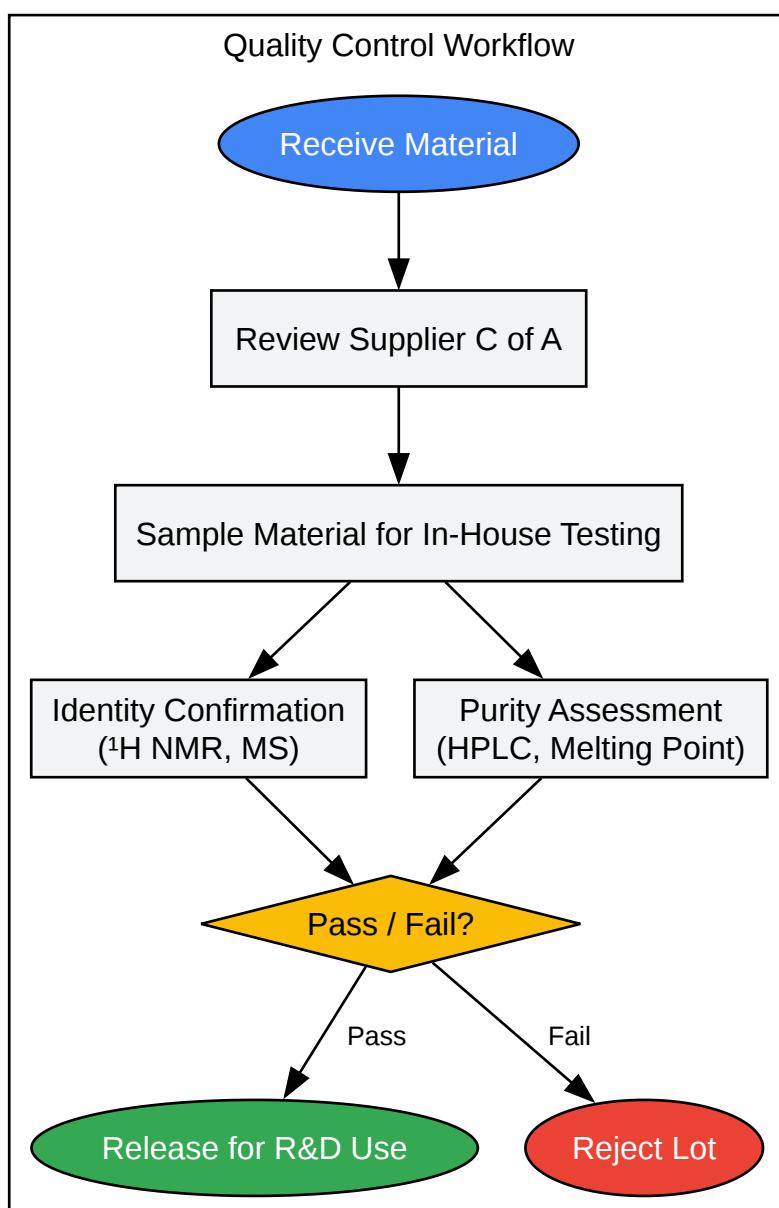
While large-scale industrial synthesis routes are proprietary, a common and well-established laboratory-scale approach to the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For **6-bromo-2,3-dichloroquinoxaline**, a plausible synthetic route starts from 4-bromo-1,2-phenylenediamine and oxalic acid, followed by chlorination.

Causality of Experimental Choices:

- Step 1 (Condensation): The reaction between 4-bromo-1,2-phenylenediamine and oxalic acid forms the core quinoxaline ring system. The acidic conditions facilitate the initial imine formation, followed by cyclization and dehydration to yield the aromatic quinoxaline-dione intermediate.
- Step 2 (Chlorination): The resulting 6-bromoquinoxaline-2,3-dione is then treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl_3) or thionyl chloride (SOCl_2), often with a catalytic amount of DMF. This step converts the hydroxyl groups (in the tautomeric dione form) into the more reactive chloro groups, yielding the final product. The use of a strong chlorinating agent is necessary to overcome the relative stability of the amide-like dione intermediate.

[Click to download full resolution via product page](#)

Caption: Simplified synthetic pathway for **6-bromo-2,3-dichloroquinoxaline**.


Analytical Characterization and Quality Control

Ensuring the identity, purity, and stability of **6-bromo-2,3-dichloroquinoxaline** is a critical step before its use in any experiment. A robust quality control (QC) workflow is essential for validating incoming material from commercial suppliers.

Key Analytical Techniques:

- ^1H NMR (Proton Nuclear Magnetic Resonance): This technique confirms the structure by showing the characteristic signals for the aromatic protons on the quinoxaline ring. The integration and splitting patterns must match the expected structure. ChemicalBook provides access to reference ^1H NMR spectra.[11]
- ^{13}C NMR (Carbon Nuclear Magnetic Resonance): Provides information on the carbon skeleton of the molecule, confirming the presence of the correct number and type of carbon atoms.

- Mass Spectrometry (MS): Confirms the molecular weight of the compound (277.93 g/mol) and its characteristic isotopic pattern due to the presence of bromine and chlorine atoms.[5]
- HPLC (High-Performance Liquid Chromatography): Used to determine the purity of the compound by separating it from any starting materials, by-products, or degradation products. Purity is typically reported as a percentage based on the area of the main peak.
- Melting Point Analysis: A sharp melting point range close to the literature value (96-98 °C) is a good indicator of high purity.[6]

[Click to download full resolution via product page](#)

Caption: Standard quality control workflow for incoming chemical reagents.

Safety, Handling, and Storage

Proper handling and storage are crucial for ensuring laboratory safety and maintaining the integrity of the compound. Information is derived from multiple Safety Data Sheets (SDS).[\[5\]](#) [\[12\]](#)[\[13\]](#)

Hazard Identification:

- Acute Toxicity: May be harmful or toxic if swallowed.[\[12\]](#)
- Skin Irritation: Causes skin irritation.[\[12\]](#)
- Eye Damage: Causes serious eye irritation or damage.[\[12\]](#)
- Respiratory Irritation: May cause respiratory irritation.[\[12\]](#)

Recommended Handling Procedures (Self-Validating System):

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[\[12\]](#)
 - Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.
 - Skin and Body Protection: Wear a laboratory coat. Avoid contact with skin and clothing. [\[14\]](#)
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[\[12\]](#)

Storage:

- Keep the container tightly closed in a dry, cool, and well-ventilated place.
- Store locked up.[12]
- Store away from incompatible materials such as strong oxidizing agents.[14]

Applications in Research and Drug Development

The utility of **6-bromo-2,3-dichloroquinoxaline** stems from its role as a versatile synthetic intermediate. The differential reactivity of its halogen substituents allows for a programmed, step-wise elaboration into more complex target molecules.

- Scaffold for Bioactive Molecules: The quinoxaline nucleus is a core component of numerous compounds with demonstrated pharmacological activity. By using **6-bromo-2,3-dichloroquinoxaline** as a starting point, chemists can synthesize novel derivatives to explore structure-activity relationships (SAR) for various therapeutic targets.[1][2]
- Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyrazine ring and the two nitrogen atoms activates the chlorine atoms at positions 2 and 3 towards SNAr. This allows for the facile introduction of N-, O-, and S-nucleophiles, which are common functional groups in drug molecules. Reaction conditions can often be tuned to achieve selective monosubstitution or controlled disubstitution.
- Palladium-Catalyzed Cross-Coupling: The bromine atom at position 6 is less reactive towards SNAr but is an ideal handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This enables the formation of carbon-carbon or carbon-nitrogen bonds, significantly increasing molecular complexity and allowing for the exploration of diverse chemical space.
- Development of Novel Antibiotics: The quinoxaline scaffold is present in marketed antibiotics like Echinomycin.[15] Research into new derivatives, starting from intermediates like **6-bromo-2,3-dichloroquinoxaline**, is an active area aimed at combating antimicrobial resistance.

Conclusion

6-bromo-2,3-dichloroquinoxaline is a commercially accessible and highly valuable building block for chemical and pharmaceutical research. Its trifunctional nature provides a robust platform for the synthesis of complex molecules through sequential, site-selective functionalization. A thorough understanding of its properties, safe handling procedures, and synthetic utility is essential for its effective application. By leveraging this versatile intermediate, researchers and drug development professionals can accelerate the discovery and development of novel compounds with significant therapeutic potential.

References

- Title: **6-Bromo-2,3-dichloroquinoxaline** Source: AbacipharmTech URL:[Link]
- Title: Electronic Supporting Information (ESI) Source: The Royal Society of Chemistry URL: [Link]
- Title: MSDS of **6-bromo-2,3-dichloroquinoxaline** Source: Capot Chemical URL:[Link]
- Title: Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives Source: PubMed Central (PMC) URL:[Link]
- Title: AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2-SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY Source: RASĀYAN Journal of Chemistry URL:[Link]
- Title: 6-Bromo-2,3-diphenylquinoxaline Source: PubChem URL:[Link]
- Title: 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade Source: Arabian Journal of Chemistry URL:[Link]
- Title: Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development Source: MDPI URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]

- 3. 6-Bromo-2,3-dichloroquinoxaline - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. 6-bromo-2,3-dichloroquinoxaline price,buy 6-bromo-2,3-dichloroquinoxaline - chemicalbook [chemicalbook.com]
- 5. capotchem.com [capotchem.com]
- 6. rsc.org [rsc.org]
- 7. en.odoo.aladdin-e.com [en.odoo.aladdin-e.com]
- 8. 6-bromo-2,3-dichloroquinoxaline manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 9. 108229-82-9|6-Bromo-2,3-dichloroquinoxaline|BLD Pharm [bldpharm.com]
- 10. 2411639-55-7 Cas No. | 6-Bromo-2,3-dichloro-5-fluoroquinoxaline | Matrix Scientific [matrixscientific.com]
- 11. 6-bromo-2,3-dichloroquinoxaline(108229-82-9) 1H NMR [m.chemicalbook.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. Bot Verification [rasayanjournal.co.in]
- To cite this document: BenchChem. [commercial availability of 6-bromo-2,3-dichloroquinoxaline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b020724#commercial-availability-of-6-bromo-2-3-dichloroquinoxaline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com